4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20305628
InChI: InChI=1S/C36H27N/c1-3-9-27(10-4-1)28-15-17-29(18-16-28)30-19-23-33(24-20-30)37-34-25-21-32(22-26-34)36-14-8-7-13-35(36)31-11-5-2-6-12-31/h1-26,37H
SMILES:
Molecular Formula: C36H27N
Molecular Weight: 473.6 g/mol

4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline

CAS No.:

Cat. No.: VC20305628

Molecular Formula: C36H27N

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline -

Specification

Molecular Formula C36H27N
Molecular Weight 473.6 g/mol
IUPAC Name 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline
Standard InChI InChI=1S/C36H27N/c1-3-9-27(10-4-1)28-15-17-29(18-16-28)30-19-23-33(24-20-30)37-34-25-21-32(22-26-34)36-14-8-7-13-35(36)31-11-5-2-6-12-31/h1-26,37H
Standard InChI Key PROMDXRVIZLPSG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-Phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline features a central aniline moiety substituted with two distinct phenylphenyl groups. The 4-(4-phenylphenyl) group attaches to the para position of the aniline’s benzene ring, while the N-[4-(2-phenylphenyl)phenyl] substituent modifies the amine nitrogen. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a critical feature for optoelectronic applications.

Spectral Characterization

Key spectral data inferred from related compounds include:

  • ¹H NMR: Aromatic proton signals between δ 6.8–7.8 ppm, with splitting patterns indicating para-substitution .

  • IR Spectroscopy: N-H stretching vibrations near 3400 cm⁻¹ and C=C aromatic vibrations at 1600 cm⁻¹.

Palladium-Catalyzed Cross-Coupling

The synthesis of 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline likely employs Suzuki-Miyaura coupling, a method validated for analogous terphenylamines. A representative pathway involves:

  • Borylation of 4-bromoaniline: Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.

  • Coupling with aryl halides: Sequential reactions with 4-bromobiphenyl and 2-phenylbromobenzene under refluxing toluene, using Pd(PPh₃)₄ as a catalyst.

Reaction conditions typically require:

  • Temperature: 80–110°C

  • Solvent: Toluene or dioxane

  • Base: K₂CO₃ or NaOEt.

Challenges in Purification

Due to the compound’s high hydrophobicity, purification often necessitates column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from dichloromethane/methanol .

Physicochemical Properties

Thermal Stability

Terphenylamines exhibit elevated melting points due to strong intermolecular π-π interactions. For instance, 4-(4-phenylphenyl)aniline melts at 201°C , while bulkier derivatives like N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline show decomposition temperatures exceeding 300°C. These data suggest that 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline likely demonstrates similar thermal robustness, making it suitable for high-temperature processing in device fabrication.

Electronic and Optical Properties

Conjugation and Charge Transport

The extended π-system in 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline facilitates efficient hole transport, a property exploited in organic light-emitting diodes (OLEDs). Density functional theory (DFT) calculations on similar terphenylamines reveal HOMO levels near -5.2 eV, aligning well with common electrode materials like indium tin oxide (ITO).

Luminescence Behavior

When incorporated into emissive layers, terphenylamines exhibit blue fluorescence (λem ≈ 450 nm) with quantum yields up to 0.65, as observed in N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline derivatives. This positions the compound as a candidate for blue OLED emitters, though stability under operational conditions remains a concern.

Applications in Advanced Materials

OLED Fabrication

In multilayer OLED architectures, 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline serves as a hole-transporting material (HTM). Devices incorporating analogous terphenylamines demonstrate:

  • Turn-on voltages: 3.2–3.8 V

  • Luminance efficiency: 12–15 cd/A

  • Operational lifetimes: >500 hours at 100 cd/m².

Organic Photovoltaics (OPVs)

As a donor material in bulk heterojunction solar cells, the compound’s broad absorption spectrum (300–400 nm) complements fullerene acceptors like PC₇₁BM. Reported power conversion efficiencies for terphenylamine-based OPVs reach 4.5% under AM1.5G illumination.

Sensors and Catalysis

The amine functionality enables covalent grafting onto metal oxide surfaces (e.g., TiO₂, ZnO), creating hybrid materials for gas sensing and photocatalysis. For example, TiO₂ modified with terphenylamines shows enhanced response to NO₂ at concentrations as low as 10 ppb.

Challenges and Future Directions

Stability Issues

Despite promising optoelectronic performance, terphenylamines face challenges such as:

  • Photo-oxidation: Degradation under prolonged UV exposure, leading to quenched luminescence.

  • Thermal decomposition: Evaporation during vacuum deposition limits use in thermally evaporated devices.

Synthetic Optimization

Future research should prioritize:

  • Greener solvents: Replacing toluene with cyclopentyl methyl ether (CPME) to reduce environmental impact.

  • Direct C-H arylation: Bypassing pre-functionalized substrates to streamline synthesis.

Novel Derivatives

Introducing electron-withdrawing groups (e.g., -CF₃, -CN) could lower HOMO levels, improving air stability and charge injection efficiency. Computational modeling suggests that fluorinated derivatives may achieve hole mobilities exceeding 0.1 cm²/V·s.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator